molecular formula C38H41N5O5 B606658 CHMFL-BTK-01 CAS No. 2095280-64-9

CHMFL-BTK-01

Número de catálogo B606658
Número CAS: 2095280-64-9
Peso molecular: 647.776
Clave InChI: UBXBHXGYYBYXOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHMFL-BTK-01, also known as compound 9, is a highly selective irreversible BTK inhibitor . It has an IC50 of 7 nM and potently inhibits BTK Y223 auto-phosphorylation .


Molecular Structure Analysis

The molecular structure of CHMFL-BTK-01 is C38H41N5O5 . Its exact mass is 647.31 and its molecular weight is 647.776 .


Physical And Chemical Properties Analysis

The physical and chemical properties of CHMFL-BTK-01 include a molecular formula of C38H41N5O5 and a molecular weight of 647.776 . The exact mass is 647.31 .

Aplicaciones Científicas De Investigación

Selective Inhibition of Bruton's Tyrosine Kinase (BTK)

CHMFL-BTK-01 is a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, designed through a structure-based drug approach. It effectively targets the Cys481 residue in BTK, differentiating it from other kinases such as BMX, JAK3, and EGFR that bear similar active cysteine residues. This compound has demonstrated a potent inhibition capacity (IC50: 7 nM) and high selectivity in kinase profiling, making it a promising tool for exploring BTK-related pathology in scientific research (Liang et al., 2017).

Application in Rheumatoid Arthritis (RA) Research

CHMFL-BTK-01 has been studied in the context of rheumatoid arthritis (RA), where BTK plays a significant role in B cell receptor-mediated inflammatory signaling. This compound has shown efficacy in blocking anti-IgM stimulated BCR signaling in cell lines, significantly inhibiting the production of inflammatory factors like TNF-α in human PBMC cells. Its high specificity makes CHMFL-BTK-01 a useful pharmacological tool for understanding BTK-mediated signaling in RA pathology (Wu et al., 2017).

Inhibition of Auto-phosphorylation and Induction of Apoptosis

Research indicates that CHMFL-BTK-01 can potently inhibit BTK Y223 auto-phosphorylation and induce apoptosis in various cell lines. The compound has shown effectiveness in arresting the cell cycle in the G0/G1 phase, which is crucial for understanding the molecular mechanisms underlying certain pathological conditions and could potentially guide therapeutic strategies (Liang et al., 2017).

Mecanismo De Acción

CHMFL-BTK-01 works by inhibiting BTK Y223 auto-phosphorylation . BTK plays a crucial role in B-cell receptor signaling, which is essential for B-cell proliferation, differentiation, and cell migration .

Safety and Hazards

CHMFL-BTK-01 is for research use only, not for human or veterinary use . In case of contact or ingestion, appropriate safety measures should be taken . It’s not classified as a hazardous substance or mixture .

Direcciones Futuras

The research team is currently conducting further preclinical evaluations of CHMFL-BTK-01, with the aim of quickly advancing the drug into the industrial development stage .

Propiedades

Número CAS

2095280-64-9

Nombre del producto

CHMFL-BTK-01

Fórmula molecular

C38H41N5O5

Peso molecular

647.776

Nombre IUPAC

N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide

InChI

InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)

Clave InChI

UBXBHXGYYBYXOB-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CHMFL-BTK-01

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHMFL-BTK-01
Reactant of Route 2
Reactant of Route 2
CHMFL-BTK-01
Reactant of Route 3
Reactant of Route 3
CHMFL-BTK-01
Reactant of Route 4
Reactant of Route 4
CHMFL-BTK-01
Reactant of Route 5
Reactant of Route 5
CHMFL-BTK-01
Reactant of Route 6
Reactant of Route 6
CHMFL-BTK-01

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.